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molecular formula C17H22 B1626998 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene CAS No. 276890-24-5

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene

Cat. No. B1626998
M. Wt: 226.36 g/mol
InChI Key: HNLISUVQOFXERR-UHFFFAOYSA-N
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Patent
US06479424B1

Procedure details

A 1 L round bottom flask fit with a magnetic stirrer, condenser, thermometer, and nitrogen inlet was charged with anhydrous toluene (7 mL, Aldrich), the crude 5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenz(f)indan-2-ol (31.0 g, 0145 mol), pyridine (31.6 mL, 0.39 mol, Aldrich), and p-toluenesulfonyl chloride (30.4 g, 0.16 mol, Aldrich). The mixture was heated to reflux and cooled for GC analysis periodically for a total reflux time of 2 hours. The reaction was then quenched in 5% HCl (250 mL) and extracted into diethyl ether (200 mL). The ether extract was washed with 5% HCl (200 mL), 5% aqueous sodium bicarbonate (until neutral to pH paper), Water (2×200 mL), and dried over anhydrous magnesium chloride. Removal of solvents by rotary evaporation gave 23.0 g of crude product which was purified by chromatography on silica gel (60 g silica gel/hexane eluent) to give 5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenz(f)indene (17.5 g, 92-99+% pure by GC). 1HNMR (CDCl3, 500 MHz) δ7.44 (s, 1H); 7.36 (s, 1H); 6.82 (br d, J=5.5 Hz, 1H); 6.47 (br d, J=5.5 Hz, 1H); 3.51 (s, 2H); 1.70 (s, 4H); 1.32 (s, 12H).
Name
5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenz(f)indan-2-ol
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
31.6 mL
Type
reactant
Reaction Step Two
Quantity
30.4 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[C:14]2[C:6](=[CH:7][C:8]3[CH2:9][CH:10](O)[CH2:11][C:12]=3[CH:13]=2)[C:5]([CH3:17])([CH3:16])[CH2:4][CH2:3]1.N1C=CC=CC=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:16][C:5]1([CH3:17])[C:6]2[C:14](=[CH:13][C:12]3[CH:11]=[CH:10][CH2:9][C:8]=3[CH:7]=2)[C:2]([CH3:18])([CH3:1])[CH2:3][CH2:4]1

Inputs

Step One
Name
5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenz(f)indan-2-ol
Quantity
31 g
Type
reactant
Smiles
CC1(CCC(C2=CC=3CC(CC3C=C21)O)(C)C)C
Step Two
Name
Quantity
31.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
30.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled for GC analysis periodically for a total reflux time of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched in 5% HCl (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into diethyl ether (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with 5% HCl (200 mL), 5% aqueous sodium bicarbonate (until neutral to pH paper), Water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium chloride
CUSTOM
Type
CUSTOM
Details
Removal of solvents
CUSTOM
Type
CUSTOM
Details
by rotary evaporation
CUSTOM
Type
CUSTOM
Details
gave 23.0 g of crude product which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel (60 g silica gel/hexane eluent)

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(C2=CC=3C=CCC3C=C21)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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